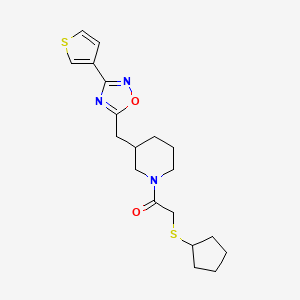
5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a general method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been reported . This involves a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C19H18FN3O4 . It is a small molecule and is classified as an experimental compound .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 371.3623 and a monoisotopic mass of 371.128134284 . The linear formula is C19H18FN3O4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide, due to its structural complexity, is a molecule of interest in the synthesis of peptidomimetics or biologically active compounds. Its chemistry is highlighted by the possibility of undergoing the Dimroth rearrangement, which has been addressed through protocols such as ruthenium-catalyzed cycloaddition, offering a pathway to create protected versions of this triazole amino acid for further applications in medicinal chemistry (Ferrini et al., 2015).
Photophysical Properties and Potential Applications
The molecule's derivatives have been studied for their bright blue fluorescence, quantum yields, and sensitivity to microenvironment changes, indicating potential applications as sensors for monitoring and controlling pH in biological research. These properties are especially relevant for compounds with the 1,2,3-triazole scaffold, which exhibit aggregation-induced emission enhancement (AIEE) behavior, making them suitable for real-time applications in various scientific fields (Safronov et al., 2020).
Anticancer and Antiviral Activities
Compounds related to this compound have been synthesized and evaluated for their biological activities, including antitumor and antiviral effects. These studies underscore the potential of triazole derivatives in the development of new therapeutic agents, with some compounds showing significant activity against cancer cell lines and viral infections (Hebishy et al., 2020).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound were not found, 5-amino-pyrazoles have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . This suggests potential future directions in the development of new pharmaceuticals and medicinal compounds.
Wirkmechanismus
Target of Action
The primary target of the compound “5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide” is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a significant role in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Biochemische Analyse
Biochemical Properties
It is known to interact with the Mitogen-activated protein kinase 14 .
Cellular Effects
Given its interaction with Mitogen-activated protein kinase 14 , it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to interact with Mitogen-activated protein kinase 14
Eigenschaften
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-10-6-8-12(9-7-10)21-14(17)13(19-20-21)15(22)18-11-4-2-1-3-5-11/h1-9H,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVVUUJZOMZGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2934446.png)


![4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2934449.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2934451.png)
![3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2934454.png)


